8-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the tetrahydroquinoline family. This compound is characterized by the presence of a bromine atom at the 8th position and two methyl groups at the 2nd position on the tetrahydroquinoline ring. It is a derivative of quinoline, which is a heterocyclic aromatic organic compound. The unique structure of this compound makes it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoline typically involves the bromination of 2,2-dimethyl-1,2,3,4-tetrahydroquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of homogeneous catalysts can enhance the efficiency of the bromination process, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2,2-dimethyl-1,2,3,4-tetrahydroquinoline.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide (NaNH2) and thiourea.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products Formed:
Substitution Reactions: Formation of 8-amino-2,2-dimethyl-1,2,3,4-tetrahydroquinoline.
Oxidation Reactions: Formation of 8-bromoquinoline derivatives.
Reduction Reactions: Formation of 2,2-dimethyl-1,2,3,4-tetrahydroquinoline.
Scientific Research Applications
8-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The bromine atom at the 8th position can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity. The presence of the dimethyl groups at the 2nd position can affect the compound’s steric and electronic properties, modulating its interaction with biological targets .
Comparison with Similar Compounds
- 8-Bromo-1,2,3,4-tetrahydroquinoline
- 6-Bromo-1,2,3,4-tetrahydroquinoline
- 1,2,3,4-Tetrahydroquinoline
Comparison: 8-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of both bromine and dimethyl groups, which confer distinct chemical and biological properties. Compared to 8-Bromo-1,2,3,4-tetrahydroquinoline, the additional methyl groups in this compound can enhance its lipophilicity and potentially alter its biological activity. The presence of the bromine atom distinguishes it from 1,2,3,4-tetrahydroquinoline, which lacks this halogen substituent .
Properties
Molecular Formula |
C11H14BrN |
---|---|
Molecular Weight |
240.14 g/mol |
IUPAC Name |
8-bromo-2,2-dimethyl-3,4-dihydro-1H-quinoline |
InChI |
InChI=1S/C11H14BrN/c1-11(2)7-6-8-4-3-5-9(12)10(8)13-11/h3-5,13H,6-7H2,1-2H3 |
InChI Key |
DQUABUVCBDKPSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(N1)C(=CC=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.